Zelebrudomide
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Overview
Description
®-NX-2127 is a chiral compound with significant potential in various scientific fields It is known for its unique stereochemistry, which plays a crucial role in its biological activity and interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-NX-2127 typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chiral Resolution: The initial step involves the resolution of a racemic mixture to obtain the desired enantiomer. This can be achieved using chiral resolving agents or chromatography techniques.
Functional Group Transformations: Subsequent steps involve the introduction and modification of functional groups to achieve the desired structure. This may include reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of ®-NX-2127 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-NX-2127 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-NX-2127 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-NX-2127 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-NX-2127
- ®-NX-2128
- (S)-NX-2128
Uniqueness
®-NX-2127 is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for molecular targets. This makes it distinct from its enantiomers and other structurally similar compounds, potentially leading to different biological activities and therapeutic applications.
Properties
CAS No. |
3024312-52-2 |
---|---|
Molecular Formula |
C39H45N9O5 |
Molecular Weight |
719.8 g/mol |
IUPAC Name |
3-[4-[1-[[(3R)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-piperidin-1-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C39H45N9O5/c40-35(50)34-36(43-32(21-41-34)46-15-2-1-3-16-46)42-27-6-4-25(5-7-27)26-13-17-45(18-14-26)22-24-12-19-47(23-24)28-8-9-29-30(20-28)39(53)48(38(29)52)31-10-11-33(49)44-37(31)51/h4-9,20-21,24,26,31H,1-3,10-19,22-23H2,(H2,40,50)(H,42,43)(H,44,49,51)/t24-,31?/m1/s1 |
InChI Key |
XLWJWCMQMBVNSG-LZDHLTRGSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)C[C@H]5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N |
Canonical SMILES |
C1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)CC5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N |
Origin of Product |
United States |
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